(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1937253-54-7
VCID: VC18045206
InChI: InChI=1S/C3H4BrClO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1-
SMILES:
Molecular Formula: C3H4BrClO2S
Molecular Weight: 219.49 g/mol

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride

CAS No.: 1937253-54-7

Cat. No.: VC18045206

Molecular Formula: C3H4BrClO2S

Molecular Weight: 219.49 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride - 1937253-54-7

Specification

CAS No. 1937253-54-7
Molecular Formula C3H4BrClO2S
Molecular Weight 219.49 g/mol
IUPAC Name (Z)-3-bromoprop-2-ene-1-sulfonyl chloride
Standard InChI InChI=1S/C3H4BrClO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1-
Standard InChI Key XRVUKQKOWRSTOH-UPHRSURJSA-N
Isomeric SMILES C(/C=C\Br)S(=O)(=O)Cl
Canonical SMILES C(C=CBr)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Core Structural Features

(2Z)-3-Bromoprop-2-ene-1-sulfonyl chloride belongs to the class of allylic sulfonyl chlorides, distinguished by its Z-stereochemistry at the double bond between C2 and C3. The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) at position 1 and the bromine atom at position 3 create a highly polarized molecular framework, predisposing the compound to nucleophilic substitution and elimination reactions .

Key Structural Data:

  • Molecular Formula: C3H4BrClO2S\text{C}_3\text{H}_4\text{BrClO}_2\text{S}

  • Molecular Weight: 219.49 g/mol

  • SMILES Notation: C(C=CBr)S(=O)(=O)Cl\text{C}(\text{C}=\text{CBr})\text{S}(=\text{O})(=\text{O})\text{Cl}

  • InChIKey: XRVUKQKOWRSTOH-OWOJBTEDSA-N

The Z-configuration is critical for its spatial arrangement, influencing reactivity patterns compared to its E-isomer.

Computed Physicochemical Properties

PubChem-derived computational data provide insights into the compound’s behavior in solution and its interaction with biological systems:

PropertyValueRelevance
XLogP31.4Moderate lipophilicity
Hydrogen Bond Donors0Low polarity
Topological Polar Surface Area42.5 ŲModerate solubility in polar solvents
Rotatable Bond Count2Conformational flexibility

These properties suggest that the compound may penetrate lipid membranes but requires polar solvents for dissolution .

Nomenclature and Identifiers

Systematic Naming

The IUPAC name (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride explicitly denotes:

  • The Z-configuration of the double bond.

  • The sulfonyl chloride group at position 1.

  • The bromine substituent at position 3.

Registry Identifiers

  • CAS Number: 1937253-54-7

  • EC Number: 967-184-0

  • PubChem CID: 87271861

These identifiers facilitate unambiguous referencing in regulatory and research contexts.

Hazard ClassCategoryPictogram
Acute Oral Toxicity4⚠️
Skin Corrosion/Irritation1B⚠️
Respiratory Irritation3⚠️

Precautionary Measures

Handling protocols emphasize:

  • Avoiding inhalation or skin contact (P280).

  • Immediate rinsing after exposure (P305+P354+P338).

  • Use of personal protective equipment (PPE) .

Related Compounds and Analogues

The compound’s structural relatives exhibit variations in halogens or stereochemistry, altering their reactivity:

CompoundStructural DifferenceKey Property Differences
3-Iodoprop-2-ene-1-sulfonyl chlorideIodine replaces bromineHigher molecular weight, enhanced leaving-group ability
(2E)-3-Bromoprop-2-ene-1-sulfonyl chlorideE-stereochemistryAltered spatial orientation, reactivity
3-Chloroprop-2-ene-1-sulfonyl chlorideChlorine replaces bromineLower molecular weight, reduced stability

The Z-isomer’s stereochemistry may favor specific reaction pathways, such as stereoselective additions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator